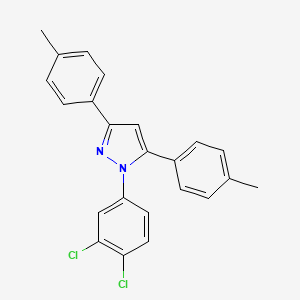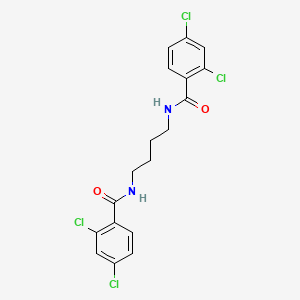![molecular formula C30H32N2O2 B10929740 (16E)-3-methoxy-16-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methylidene]estra-1,3,5(10)-trien-17-one](/img/structure/B10929740.png)
(16E)-3-methoxy-16-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methylidene]estra-1,3,5(10)-trien-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and a cyclopenta[a]phenanthrene core. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE typically involves multiple steps, starting with the preparation of the pyrazole ring and the cyclopenta[a]phenanthrene core. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Construction of the Cyclopenta[a]phenanthrene Core: This involves a series of cyclization reactions, often starting from a suitable aromatic precursor.
Coupling of the Pyrazole and Cyclopenta[a]phenanthrene Units: This step typically involves a condensation reaction, where the pyrazole ring is attached to the cyclopenta[a]phenanthrene core through a methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in the biosynthesis of essential biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as hydrazine-coupled pyrazoles, exhibit comparable biological activities.
Cyclopenta[a]phenanthrene Derivatives: Other compounds with the cyclopenta[a]phenanthrene core may share similar chemical properties and reactivity.
Uniqueness
3-METHOXY-13-METHYL-16-[(1-METHYL-5-PHENYL-1H-PYRAZOL-3-YL)METHYLENE]-6,7,8,9,11,12,13,14,15,16-DECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE is unique due to its specific combination of the pyrazole ring and the cyclopenta[a]phenanthrene core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C30H32N2O2 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(16E)-3-methoxy-13-methyl-16-[(1-methyl-5-phenylpyrazol-3-yl)methylidene]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C30H32N2O2/c1-30-14-13-25-24-12-10-23(34-3)16-20(24)9-11-26(25)27(30)17-21(29(30)33)15-22-18-28(32(2)31-22)19-7-5-4-6-8-19/h4-8,10,12,15-16,18,25-27H,9,11,13-14,17H2,1-3H3/b21-15+ |
InChI-Schlüssel |
IFMNPHXKQINIIN-RCCKNPSSSA-N |
Isomerische SMILES |
CC12CCC3C(C1C/C(=C\C4=NN(C(=C4)C5=CC=CC=C5)C)/C2=O)CCC6=C3C=CC(=C6)OC |
Kanonische SMILES |
CC12CCC3C(C1CC(=CC4=NN(C(=C4)C5=CC=CC=C5)C)C2=O)CCC6=C3C=CC(=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B10929663.png)
![2-[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10929666.png)
![4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10929672.png)
![4-chloro-1-[(3-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B10929681.png)

![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10929689.png)
![(7Z)-7-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10929693.png)
![2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10929696.png)
![6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10929707.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10929714.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10929721.png)

![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(2-fluorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10929746.png)
![6-(1-Adamantyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B10929749.png)
